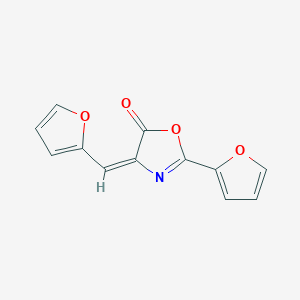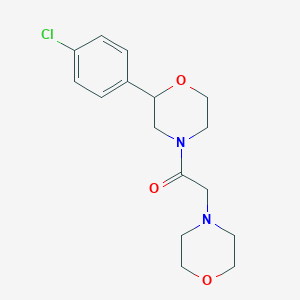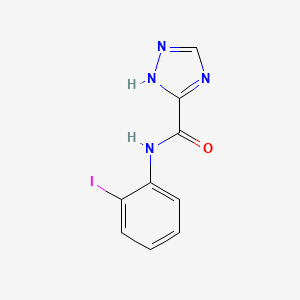![molecular formula C18H21F3N4O B5321941 {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5321941.png)
{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. In
Wirkmechanismus
The mechanism of action of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol involves the inhibition of monoamine oxidase A and B enzymes. These enzymes are responsible for the metabolism of neurotransmitters such as dopamine, serotonin, and norepinephrine. Inhibition of these enzymes leads to an increase in the levels of these neurotransmitters in the brain, which can alleviate the symptoms of neurological disorders.
Biochemical and Physiological Effects:
This compound has been found to exert various biochemical and physiological effects. The compound has been shown to increase the levels of dopamine, serotonin, and norepinephrine in the brain, which can alleviate the symptoms of depression, anxiety, and Parkinson's disease. Additionally, the compound has been found to exhibit antioxidant activity, which can protect the brain from oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol in lab experiments is its potent inhibitory activity against monoamine oxidase A and B enzymes. This activity makes the compound a valuable tool for studying the metabolism of neurotransmitters in the brain. However, one of the limitations of using the compound is its potential toxicity. The compound has been found to exhibit cytotoxicity in certain cell lines, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol. One of the directions is the development of novel derivatives of the compound with improved potency and selectivity towards monoamine oxidase A and B enzymes. Another direction is the study of the compound's potential applications in the treatment of other neurological disorders such as schizophrenia and bipolar disorder. Additionally, the compound's antioxidant activity can be further explored for its potential applications in the prevention and treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further research on the compound's potential applications in the treatment of neurological disorders and neurodegenerative diseases can lead to the development of new therapeutic agents.
Synthesemethoden
The synthesis of {1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol has been achieved using various methods. One of the commonly used methods is the reaction of 4-(2-(trifluoromethyl)benzyl)piperidine with 2-chloropyrimidine-4-amine in the presence of a base and a catalyst. The reaction yields the desired product in good yields and high purity. Another method involves the reduction of the corresponding aldehyde using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Wissenschaftliche Forschungsanwendungen
{1-(4-aminopyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol has been studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent inhibitory activity against certain enzymes such as monoamine oxidase A and B, which are involved in the metabolism of neurotransmitters. This activity makes the compound a potential candidate for the treatment of various neurological disorders such as depression, anxiety, and Parkinson's disease.
Eigenschaften
IUPAC Name |
[1-(4-aminopyrimidin-2-yl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperidin-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N4O/c19-18(20,21)14-4-2-1-3-13(14)11-17(12-26)6-9-25(10-7-17)16-23-8-5-15(22)24-16/h1-5,8,26H,6-7,9-12H2,(H2,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAWTULXALKQBNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CC2=CC=CC=C2C(F)(F)F)CO)C3=NC=CC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-phenyl-N-[4-(1-piperidinyl)benzyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B5321867.png)
![6-{4-[4-(3-methoxyphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}pyrimidin-4-amine](/img/structure/B5321873.png)

![3-{3-[2-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-imidazol-1-yl]phenyl}-5-methyl-4H-1,2,4-triazole](/img/structure/B5321882.png)
![1-[(4-fluorophenyl)acetyl]-4-methyl-1,4-diazepane](/img/structure/B5321885.png)
![2-bromo-6-ethoxy-4-[2-(2-quinolinyl)vinyl]phenyl acetate](/img/structure/B5321893.png)
![4-{[3-(aminomethyl)pyrrolidin-1-yl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5321903.png)



![1-[2-methoxy-4-(methylthio)benzoyl]-4-piperidinecarboxamide](/img/structure/B5321946.png)

